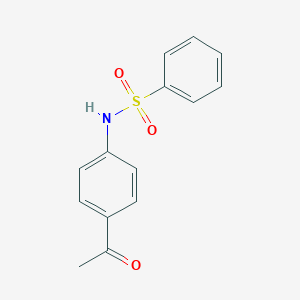

N-(4-acetylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJGOBHYOBMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350555 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-69-7 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)benzenesulfonamide

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-acetylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of this compound, rooted in the fundamental reaction between an amine and a sulfonyl chloride.[3] Furthermore, it outlines a systematic approach to the thorough characterization of the synthesized compound using modern analytical techniques, ensuring the verification of its structure and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights and practical methodologies for their work with this important class of molecules.

Introduction: The Significance of Sulfonamides

Sulfonamides, characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom, are a cornerstone of medicinal chemistry.[2] Their journey began with the discovery of their antibacterial properties, which revolutionized the treatment of bacterial infections.[2] The therapeutic applications of sulfonamides have since expanded dramatically, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, and carbonic anhydrase inhibitory agents.[4] The versatility of the sulfonamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This compound incorporates the key structural features of this versatile class of compounds. The acetylphenyl moiety provides a site for further chemical modification, while the benzenesulfonamide core is a well-established pharmacophore. Understanding the synthesis and characterization of this model compound provides a solid foundation for the exploration of more complex sulfonamide derivatives.

Synthesis of this compound

The most common and effective method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] This nucleophilic substitution reaction is a robust and widely applicable method for forming the sulfonamide bond.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction and to facilitate the reaction by acting as a catalyst.[5][6]

The reaction mechanism can be described as follows:

-

The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.

-

This leads to the formation of a tetrahedral intermediate.

-

The intermediate then collapses, with the departure of a chloride ion as a leaving group.

-

The base present in the reaction mixture deprotonates the nitrogen atom, yielding the final this compound product and the hydrochloride salt of the base.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminoacetophenone | 135.17 | 1.35 g | 10.0 mmol |

| Benzenesulfonyl Chloride | 176.62 | 1.77 g (1.43 mL) | 10.0 mmol |

| Pyridine | 79.10 | 2 mL | Catalyst |

| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent |

| Deionized Water | 18.02 | As needed | For washing |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in 50 mL of dichloromethane.

-

Addition of Catalyst: Add pyridine (2 mL) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.77 g, 10.0 mmol) dropwise to the stirred solution over a period of 10-15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a solid.[5]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3300 | Secondary amine |

| C=O Stretch | 1670-1690 | Aryl ketone |

| S=O Stretch (asymmetric) | 1330-1360 | Sulfonamide |

| S=O Stretch (symmetric) | 1150-1170 | Sulfonamide |

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | NH (sulfonamide) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to acetyl group |

| ~7.7 | Multiplet | 2H | Aromatic protons ortho to SO₂ group |

| ~7.5 | Multiplet | 3H | Aromatic protons meta and para to SO₂ group |

| ~7.2 | Doublet | 2H | Aromatic protons meta to acetyl group |

| ~2.5 | Singlet | 3H | CH₃ (acetyl group) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (acetyl) |

| ~143 | Aromatic C (ipso- to NH) |

| ~139 | Aromatic C (ipso- to SO₂) |

| ~133 | Aromatic C (para- to SO₂) |

| ~132 | Aromatic C (ipso- to acetyl) |

| ~129 | Aromatic C (meta- to SO₂) |

| ~127 | Aromatic C (ortho- to SO₂) |

| ~118 | Aromatic C (meta- to acetyl) |

| ~27 | CH₃ (acetyl) |

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₃NO₃S), the expected molecular weight is approximately 289.33 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Chromatographic Analysis

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.

Visualization of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Potential Applications and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The acetyl group can be readily modified through various chemical transformations to generate a library of derivatives. These derivatives can then be screened for a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many sulfonamide derivatives have shown potent anticancer activity by targeting various cellular pathways.[1][2]

-

Antibacterial Activity: The foundational application of sulfonamides continues to be an area of active research, with a focus on overcoming antibiotic resistance.[2]

-

Enzyme Inhibition: Sulfonamides are known to be effective inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in several diseases.[4]

Future research in this area will likely focus on the rational design of novel sulfonamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic and characterization methodologies outlined in this guide provide the essential tools for advancing these research endeavors.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably synthesize this important sulfonamide derivative and rigorously confirm its structure and purity. The foundational knowledge and experimental techniques presented herein are crucial for anyone working in the field of medicinal chemistry and drug discovery, paving the way for the development of new and effective therapeutic agents based on the versatile sulfonamide scaffold.

References

- A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives - Benchchem. (n.d.).

- Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.

- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed.

- The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).

- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PMC - NIH.

- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.

- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of N-(4-acetylphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, structural characteristics, and key physicochemical parameters of this compound. While experimental data for the parent compound is aggregated where available, this guide also incorporates data from closely related analogues to provide a thorough understanding of this class of molecules. Detailed experimental protocols for the determination of these properties are provided, underpinned by the principles of scientific integrity and reproducibility.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a critical pharmacophore, and its derivatives have exhibited a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the acetylphenyl moiety introduces additional functionalities that can influence the molecule's polarity, reactivity, and potential for intermolecular interactions. A thorough understanding of the physicochemical properties of this compound is paramount for its potential applications, guiding formulation development, predicting biological fate, and enabling rational drug design.

This guide will systematically explore the synthesis, structural features, and key physicochemical parameters of this compound, providing both theoretical insights and practical experimental methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-aminoacetophenone and benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine, is commonly used to neutralize the HCl byproduct and drive the reaction to completion.

Synthetic Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of the closely related N-(4-acetylphenyl)-4-methylbenzenesulfonamide.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.

-

Addition of Reactants: To the flask, add 4-aminoacetophenone (10.0 mmol, 1.35 g) and dissolve it in dichloromethane (50 mL).

-

Base Addition: Add pyridine (12.0 mmol, 0.95 g) to the solution.

-

Addition of Sulfonyl Chloride: While stirring, slowly add benzenesulfonyl chloride (10.0 mmol, 1.77 g) to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Isolation and Purification: Wash the resulting solid thoroughly with water and filter to afford the crude product. The pure product can be obtained by recrystallization from a suitable solvent such as ethanol.

Structural and Spectroscopic Properties

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques and can be further confirmed by single-crystal X-ray diffraction.

Molecular Structure

Spectroscopic Data

The following spectroscopic data is for the closely related compound, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and serves as a representative example.[1]

| Spectroscopic Technique | Key Peaks and Assignments |

| FT-IR (KBr, ν, cm⁻¹) | 3221 (N-H stretch), 3000 (aromatic C-H stretch), 1671 (C=O stretch), 1600 (aromatic C=C stretch), 1342 & 1158 (asymmetric and symmetric SO₂ stretch), 912 (S-N stretch).[1] |

| ¹H NMR (301 MHz, DMSO-d₆) δ ppm | 10.18 (s, 1H, NH), 7.21 (d, 2H, J = 9 Hz, aromatic), 7.11 (d, 2H, J = 9 Hz, aromatic), 6.74 (d, 2H, J = 6 Hz, aromatic), 6.60 (d, 2H, J = 9 Hz, aromatic), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃).[1] |

| ¹³C NMR (76 MHz, DMSO-d₆) δ ppm | 197.0 (C=O), 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4 (aromatic carbons), 26.9 (CH₃ of acetyl), 21.5 (CH₃ of tolyl).[1] |

UV-Vis Spectroscopy: A general procedure for obtaining the UV-Vis spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the spectrum of the sample solution.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Physicochemical Properties

The physicochemical properties of a compound are critical for its application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Melting Point

The melting point is a crucial indicator of purity. For N-(4-acetylphenyl)-4-methylbenzenesulfonamide, the reported melting point is 196–198 °C.[1] The melting point of this compound is expected to be in a similar range.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of the compound.

-

Observation: Vigorously shake each test tube and observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is partially soluble or insoluble.

-

Heating: Gently heat the test tubes containing undissolved solid to observe any change in solubility with temperature.

Acidity (pKa)

The sulfonamide proton is weakly acidic. The pKa of benzenesulfonamide is approximately 10. The electron-withdrawing acetyl group on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the sulfonamide N-H. Computational methods can provide an estimated pKa value.[6][7][8][9][10]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The predicted XLogP3 value for the related 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide is 2.9.[11] This suggests that this compound is moderately lipophilic.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. Through a combination of experimental data from closely related analogues and established analytical protocols, a comprehensive profile of this molecule has been constructed. The provided synthesis and characterization methods offer a robust framework for researchers working with this and similar sulfonamide derivatives. Further experimental determination of the solubility, pKa, and logP of this compound is warranted to complete its physicochemical profile and facilitate its development for various applications.

References

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. [Link]

-

Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1825. [Link]

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

-

Naeimi, H., & Mohammadi, F. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2137. [Link]

-

PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5964–5977. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

-

Mphahlele, M. J., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(20), 4785. [Link]

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

-

ATB (Automated Topology Builder). (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]

-

Wang, C., et al. (2021). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Organic Letters, 23(15), 5880–5885. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5964–5977. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

-

Kelebekli, L., & Atlı, A. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cysewski, P., & Jeliński, T. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(15), 5835. [Link]

-

Choudhary, A. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline. Retrieved from [Link]

-

PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Rostro, L. (2014). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Mphahlele, M. J., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]

-

Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

-

ResearchGate. (n.d.). UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c).... Retrieved from [Link]

-

Nikolova, P., et al. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 27(19), 6543. [Link]

Sources

- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S | CID 26970325 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2)

For Researchers, Scientists, and Drug Development Professionals

N-(4-acetylphenyl)-4-methylbenzenesulfonamide, registered under CAS Number 5317-94-2, is a synthetic compound that has garnered significant interest as a versatile intermediate and structural scaffold in the field of medicinal chemistry.[1][2] Belonging to the sulfonamide class of compounds, a group renowned for its extensive history in therapeutic applications, this molecule merges two key pharmacophoric fragments: the 4-acetylphenyl group and the 4-methylbenzenesulfonamide (tosyl) moiety.[2] While not an end-product therapeutic itself, its true value lies in its utility as a foundational building block for the synthesis of more complex, biologically active molecules.[1] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, characterization data, and its application in the development of novel chemical entities.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is paramount for its effective application in synthesis and research.

Key Properties Summary

The essential physicochemical data for N-(4-acetylphenyl)-4-methylbenzenesulfonamide are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5317-94-2 | [3][4][5] |

| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |

| Molecular Weight | 289.35 g/mol | [4] |

| Melting Point | 196–198 °C | [1] |

| Appearance | Solid | [6] |

Structural Analysis

The molecule's structure is defined by a central sulfonamide linkage connecting a tosyl group to a 4-aminoacetophenone core. While the precise crystal structure for this specific compound is not detailed in the provided literature, extensive crystallographic analyses of highly similar analogs, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, reveal a characteristic V-shaped conformation.[7][8] In these related structures, the two benzene rings are oriented at a significant dihedral angle, typically between 84° and 87°.[7][8] This non-planar geometry is a critical feature, influencing how the molecule and its derivatives interact with biological targets through specific hydrogen bonding and π–π stacking interactions.[7][8]

Caption: 2D Structure of N-(4-acetylphenyl)-4-methylbenzenesulfonamide.

Part 2: Synthesis and Characterization Protocol

The synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide is a robust and high-yielding reaction, typically achieved through the nucleophilic substitution of a sulfonyl chloride.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

4-aminoacetophenone (10.0 mmol, 1.35 g)

-

4-toluenesulfonyl chloride (10.0 mmol, 1.91 g)

-

Pyridine (0.2 mmol, 16 µL)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 4-aminoacetophenone (10.0 mmol) and 4-toluenesulfonyl chloride (10.0 mmol).

-

Solvent and Catalyst Addition: Dissolve the reactants in dichloromethane. Add pyridine (2 mol%) to the mixture. The pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is then filtered. The solid is thoroughly washed with water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Drying: The purified solid is air-dried to afford the final product, N-(4-acetylphenyl)-4-methylbenzenesulfonamide. Yields of up to 88% have been reported for this procedure.[1]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Data | Source |

| FT-IR (KBr, cm⁻¹) | 3221 (N-H stretch), 1671 (C=O stretch), 1342 & 1158 (SO₂ stretch) | [1] |

| ¹H NMR (301 MHz, DMSO-d₆) δ ppm | 10.18 (s, 1H, NH), 7.21 (d, 2H), 7.11 (d, 2H), 6.74 (d, 2H), 6.60 (d, 2H), 1.84 (s, 3H, COCH₃), 1.70 (s, 3H, Ar-CH₃) | [1] |

| ¹³C NMR (76 MHz, DMSO-d₆) δ ppm | 197.0 (C=O), 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4 (Aromatic C), 26.9 (COCH₃), 21.5 (Ar-CH₃) | [1] |

Part 3: Biological Relevance and Mechanism of Action

While N-(4-acetylphenyl)-4-methylbenzenesulfonamide is primarily an intermediate, its core structure is closely related to compounds with significant biological activity. The sulfonamide group is a classic isostere of a carboxylic acid and is a key feature in a wide range of antibacterial drugs.

The Sulfonamide Mechanism: Dihydropteroate Synthase Inhibition

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] Bacteria must synthesize their own folic acid, a precursor for nucleotide synthesis, whereas humans obtain it from their diet. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a bacteriostatic effect.[9] Although direct DHPS inhibition data for the title compound is not available, its structure suggests it could serve as a scaffold for designing such inhibitors.

Caption: General mechanism of sulfonamide antibacterial agents.

Part 4: Applications in Drug Discovery and Organic Synthesis

The true utility of N-(4-acetylphenyl)-4-methylbenzenesulfonamide is demonstrated by its application as a starting material for creating libraries of novel compounds with diverse biological activities. The acetyl group provides a reactive handle for further chemical transformations.

Case Study: Synthesis of Bioactive Pyridine Derivatives

A notable application is its use in the multi-component synthesis of substituted pyridines, which are themselves important heterocyclic scaffolds in drug development.[1]

Experimental Protocol: Synthesis of a Pyridine Derivative This protocol outlines the synthesis of a novel pyridine with a sulfonamide moiety, using N-(4-acetylphenyl)-4-methylbenzenesulfonamide as a key reactant.[1]

Materials:

-

Aryl aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol, 0.066 g)

-

N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol, 0.289 g)

-

Ammonium acetate (1.0 mmol, 0.077 g)

-

Catalyst (e.g., quinoline-based ionic liquid, 2 mol%)

Procedure:

-

Reaction Mixture: In a reaction vessel, combine the aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate.

-

Catalyst Addition: Add the catalyst to the mixture.

-

Reaction Conditions: Heat the solvent-free mixture at 90 °C. The reaction proceeds via a cooperative vinylogous anomeric-based oxidation mechanism.[1]

-

Monitoring: Monitor the reaction's progress using TLC.

-

Work-up and Purification: Once complete, the resulting product can be isolated and purified using standard techniques such as recrystallization or column chromatography to yield the desired pyridine derivative.

This type of reaction highlights how the acetyl group on the starting material participates in the cyclization and aromatization steps to form the pyridine ring, demonstrating its value as a versatile synthon.

Part 5: Safety and Handling

N-(4-acetylphenyl)-4-methylbenzenesulfonamide is intended for laboratory research use only and is not for diagnostic or therapeutic applications.[4][10] As with all chemical reagents, it should be handled by trained personnel in a well-ventilated laboratory, following standard safety protocols. Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2) stands out not for its own direct biological effects, but as a highly valuable and strategically designed intermediate. Its straightforward, high-yield synthesis and the presence of both the well-established sulfonamide pharmacophore and a reactive acetyl handle make it an important tool for medicinal chemists. It provides a reliable starting point for the construction of diverse molecular libraries, enabling the exploration of new chemical space in the quest for novel therapeutics, from antimicrobial agents to enzyme inhibitors.

References

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Institutes of Health (NIH). [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

-

Benzenesulfonamide, N-(4-acetylphenyl)-4-methyl-;5317-94-2. Ark Pharm. [Link]

-

Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]

-

n-(4-acetyl-phenyl)-4-methyl-benzenesulfonamide [ 5317-94-2 ]. King-Pharm. [Link]

-

CAS 76883-69-7 | N-(4-Acetylphenyl)benzenesulfonamide. Hoffman Fine Chemicals. [Link]

-

4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. PubChem. [Link]

-

CAS 5317-94-2 | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. Hoffman Fine Chemicals. [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate. [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). MDPI. [Link]

Sources

- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzenesulfonamide, N-(4-acetylphenyl)-4-methyl-;5317-94-2 [abichem.com]

- 4. scbt.com [scbt.com]

- 5. CAS 5317-94-2 | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide - Synblock [synblock.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | 5317-87-3 | Benchchem [benchchem.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

"biological activity of N-(4-acetylphenyl)benzenesulfonamide derivatives"

An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)benzenesulfonamide Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatile Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have given rise to a multitude of therapeutic agents, from classical antibacterial sulfa drugs to modern anticancer and anti-inflammatory agents. The sulfonamide group's unique stereoelectronic properties, including its tetrahedral geometry and capacity for strong hydrogen bonding, allow it to function as a versatile pharmacophore.[1] This guide focuses on a specific, highly adaptable subclass: This compound derivatives . The presence of the acetylphenyl group provides a key site for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. This document serves as a technical resource for researchers and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.

Synthetic Pathways and Molecular Design

The foundational this compound core is typically synthesized through a nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and 4-aminoacetophenone.[2][3] The true versatility of this class of compounds emerges from the subsequent derivatization of this core structure.

The general synthetic strategy allows for modifications at several key positions, primarily on the benzenesulfonyl ring or by transforming the acetyl group into more complex heterocyclic systems. This modularity is crucial for systematically investigating structure-activity relationships (SAR).

Figure 1: General workflow for the synthesis and derivatization of this compound.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This protocol describes a standard procedure for synthesizing the parent scaffold, which can then be used as a starting material for further derivatization.

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) to the solution. Add pyridine (2 mol%) as a catalyst.[2]

-

Reaction Conditions: Stir the mixture at room temperature for approximately 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure (rotary evaporation).

-

Purification: Wash the resulting solid thoroughly with water to remove any pyridine hydrochloride salt and unreacted starting materials. Filter the solid and air dry.

-

Characterization: The purity and identity of the product, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, can be confirmed using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[2]

Anticancer Activity: Targeting Tumor-Associated Enzymes

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Many of these compounds exert their effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression by regulating intra- and extracellular pH, which facilitates cancer cell survival, proliferation, and metastasis. The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG) that can coordinate with the Zn²⁺ ion in the active site of CA enzymes, leading to potent inhibition.[5][6] By inhibiting CA IX, these derivatives can disrupt the pH balance in the tumor microenvironment, leading to increased acidosis and inducing apoptosis.

Figure 2: Proposed mechanism of anticancer activity via CA IX inhibition.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

Studies have shown that modifications to the parent scaffold significantly impact anticancer potency.

-

Heterocyclic Substituents: Incorporating heterocyclic moieties, such as quinolin-8-yl groups, can lead to potent cytotoxic activity. For instance, compound 28 (an N-(quinolin-8-yl) derivative) showed significant activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 3, 5, and 7 µM, respectively.[7]

-

Thiazolone Moiety: The introduction of a 4-thiazolone ring system has yielded compounds with potent activity against breast cancer cell lines. Derivative 4e displayed IC₅₀ values of 3.58 µM (MDA-MB-231) and 4.58 µM (MCF-7), outperforming the standard drug staurosporine.[4]

-

Lipophilic Tails: In derivatives designed as CA IX inhibitors, increasing the size and lipophilicity of substituents (e.g., replacing cyclopentane with 4-methylcyclohexane) can enhance inhibitory potency.[5]

| Derivative Class/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(quinolin-8-yl) (28) | HCT-116 (Colon) | 3 | [7] |

| MCF-7 (Breast) | 5 | [7] | |

| HeLa (Cervical) | 7 | [7] | |

| Thiazolone (4e) | MDA-MB-231 (Breast) | 3.58 | [4] |

| MCF-7 (Breast) | 4.58 | [4] | |

| Thiazolone (4g) | MCF-7 (Breast) | 2.55 | [4] |

Table 1: Summary of in vitro anticancer activity of selected this compound derivatives.

Antimicrobial and Anti-inflammatory Potential

Broad-Spectrum Antimicrobial Activity

This compound derivatives have been evaluated against a range of pathogenic microbes, demonstrating notable activity. The core sulfonamide structure is a well-established pharmacophore in antibacterial drugs, and modifications can tune the spectrum and potency.

-

Gram-Negative Bacteria: Certain benzenesulfonamide derivatives bearing a carboxamide functionality have shown high potency against E. coli, P. aeruginosa, and S. typhi.[8][9] For example, compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while 4a was most active against P. aeruginosa and S. typhi (MIC 6.67 and 6.45 mg/mL, respectively).[8][9]

-

Gram-Positive Bacteria: Derivatives have also shown efficacy against Gram-positive bacteria like S. aureus and B. subtilis. Compound 4h was reported as the most active against S. aureus (MIC 6.63 mg/mL).[8][9]

-

Antifungal Activity: Activity against fungal pathogens such as C. albicans and A. niger has also been observed, with some compounds like 4e and 4h showing significant potency.[8][9]

| Derivative | Target Microorganism | MIC (mg/mL) | Reference |

| 4a | P. aeruginosa | 6.67 | [8][9] |

| S. typhi | 6.45 | [8][9] | |

| 4d | E. coli | 6.72 | [8][9] |

| 4f | B. subtilis | 6.63 | [8][9] |

| 4h | S. aureus | 6.63 | [8][9] |

| 4e | A. niger | 6.28 | [8][9] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected benzenesulfonamide derivatives.

Potent Anti-inflammatory Effects

The anti-inflammatory properties of these derivatives are often evaluated using the carrageenan-induced rat paw edema model, a standard for acute inflammation.

-

Mechanism: The mechanism likely involves the inhibition of pro-inflammatory mediators. Studies on novel spirotriazolotriazine derivatives of benzenesulfonamide showed a significant reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in paw tissue.[10] This suggests that the compounds interfere with key signaling pathways that drive the inflammatory response.

-

In Vivo Efficacy: Certain carboxamide derivatives demonstrated remarkable anti-inflammatory activity. Compounds 4a and 4c inhibited carrageenan-induced edema by up to 94.69% within the first hour, an effect more potent than that of standard anti-inflammatory drugs used as controls in some studies.[8][9] Similarly, pyrazoline-bearing benzenesulfonamides have also shown potent activity, with some compounds being more active than celecoxib.[11]

Figure 3: Simplified pathway of inflammation and the inhibitory point of action for sulfonamide derivatives.

Additional Biological Activities

Antioxidant and Anticholinesterase Properties

Beyond the primary activities, certain derivatives have been explored for other therapeutic applications.

-

Antioxidant Activity: The ability to scavenge free radicals is a valuable property for combating oxidative stress, which is implicated in numerous diseases. Derivatives have been tested in DPPH and nitric oxide (NO) free radical scavenging assays.[1] The introduction of a styryl group can result in significant free radical scavenging properties.[1] However, in some cases, the addition of the sulfonamide moiety itself has been found to reduce the antioxidant activity compared to the parent amine.[1]

-

Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease. N-(2-acetyl-4-styrylphenyl)benzenesulfonamide derivatives have been synthesized and evaluated for this purpose. The introduction of a lipophilic 4-methoxystyryl group significantly improved the inhibitory effect against both AChE (IC₅₀ = 4.3 µM) and BChE (IC₅₀ = 5.6 µM) compared to precursors.[1] This highlights the potential of this scaffold in neurodegenerative disease research.

| Derivative | Activity Type | IC₅₀ (µM) | Reference |

| Styryl Derivative (3a) | AChE Inhibition | 4.3 ± 0.23 | [1] |

| BChE Inhibition | 5.6 ± 0.24 | [1] | |

| Styryl Derivative (3b) | AChE Inhibition | 6.2 ± 0.21 | [1] |

| BChE Inhibition | 10.5 ± 0.47 | [1] | |

| Styryl Derivative (3a) | DPPH Scavenging | 16.5 ± 0.31 | [1] |

| Styryl Derivative (3b) | NO Scavenging | 11.9 ± 0.31 | [1] |

Table 3: Anticholinesterase and antioxidant activities of selected styryl derivatives.

Key Experimental Methodologies

The biological evaluation of these compounds relies on a set of robust and standardized in vitro and in vivo assays.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 4: Workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility (Agar-Well Diffusion)

This method is used for preliminary screening of antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) evenly over the agar surface.

-

Well Preparation: Create uniform wells (6-8 mm diameter) in the agar using a sterile borer.

-

Compound Loading: Add a fixed concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control antibiotic (e.g., Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The derivatives exhibit a broad and potent range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The synthetic accessibility and modular nature of the core structure make it an ideal platform for medicinal chemists to conduct systematic structure-activity relationship studies and optimize lead compounds.

Future research should focus on:

-

Mechanism Elucidation: While inhibition of enzymes like CA IX is a known mechanism, the precise molecular targets for many of the observed activities remain to be fully elucidated.

-

Selectivity Profiling: For anticancer applications, it is crucial to assess the selectivity of potent compounds against a panel of carbonic anhydrase isoforms and against non-cancerous cell lines to minimize off-target effects.[4]

-

In Vivo Studies: Promising candidates from in vitro screens must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

ADMET Prediction: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are essential to identify derivatives with favorable drug-like properties early in the development process.[1]

The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.

- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.

- 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. N/A.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)

- Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed Central.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.

- Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-acetylphenyl)benzenesulfonamide

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Benzenesulfonamide Derivative

Foreword: Charting the Unexplored Territory of N-(4-acetylphenyl)benzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anticonvulsant agents.[1][2] The subject of this guide, this compound, is a member of this versatile chemical family. While its synthesis and basic characterization have been reported[3], a detailed elucidation of its mechanism of action remains an area of active investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to uncovering the biological activity of this compound. Drawing from the established pharmacology of related benzenesulfonamide derivatives, we will explore a primary hypothesized mechanism and detail the experimental workflows required for its validation.

The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery

The benzenesulfonamide moiety is a key pharmacophore, a structural feature recognized by biological targets. Its prevalence in pharmaceuticals stems from its ability to engage in key molecular interactions, such as hydrogen bonding, with enzyme active sites.[4] A prominent and well-documented mechanism of action for many benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][5]

Hypothesized Primary Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the extensive literature on benzenesulfonamide derivatives, a primary putative mechanism of action for this compound is the inhibition of one or more isoforms of carbonic anhydrase.[1][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets.

Several benzenesulfonamide derivatives have been shown to act as potent inhibitors of various CA isoforms.[6] For instance, certain derivatives exhibit anticancer activity through the inhibition of tumor-associated CA isoforms like CA IX. Others have demonstrated anticonvulsant effects by targeting CA II and CA VII in the brain.[7][6]

The proposed inhibitory action of this compound on carbonic anhydrase is depicted in the following logical diagram:

Figure 1: Hypothesized mechanism of this compound via carbonic anhydrase inhibition.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis of carbonic anhydrase inhibition, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity.

In Vitro Carbonic Anhydrase Inhibition Assay

The initial step is to determine if this compound directly inhibits CA activity. A common method is the esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, a reaction that is inhibited by CA inhibitors.

Experimental Protocol: p-NPA Esterase Assay

-

Preparation of Reagents:

-

Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

-

Tris-HCl buffer (pH 7.4).

-

p-Nitrophenyl acetate (p-NPA) solution in acetone.

-

This compound stock solution in DMSO.

-

Acetazolamide (a known CA inhibitor) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the test compound at various concentrations.

-

Add 20 µL of the CA enzyme solution.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the p-NPA solution.

-

Measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-NPA hydrolysis for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

-

Data Presentation: In Vitro CA Inhibition

| Carbonic Anhydrase Isoform | This compound IC50 (µM) | Acetazolamide IC50 (µM) |

| CA I | To be determined | Reference value |

| CA II | To be determined | Reference value |

| CA IX | To be determined | Reference value |

| CA XII | To be determined | Reference value |

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line overexpressing a specific CA isoform).

-

Treat the cells with this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell lysates to a range of temperatures.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein (the specific CA isoform) at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Visualization of Experimental Workflow

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Downstream Signaling Pathway Analysis

If this compound inhibits a CA isoform involved in a specific signaling pathway, its effects on downstream markers can be investigated. For example, inhibition of CA IX in cancer cells can affect tumor acidosis and subsequently alter the expression of genes involved in cell proliferation and survival.

Experimental Protocol: Western Blotting for Downstream Markers

-

Cell Treatment:

-

Treat cells with this compound at various concentrations and time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the total protein concentration.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against relevant downstream signaling proteins (e.g., proteins involved in pH regulation or apoptosis).

-

Use a secondary antibody conjugated to an enzyme for detection.

-

-

Data Analysis:

-

Quantify the band intensities to determine changes in protein expression levels.

-

Alternative and Complementary Mechanisms of Action

While carbonic anhydrase inhibition is a strong primary hypothesis, other potential mechanisms should also be considered, given the broad bioactivity of the benzenesulfonamide class.

Receptor Tyrosine Kinase (RTK) Inhibition

Some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cell signaling and are often dysregulated in cancer.[8] Molecular docking studies could be employed to predict the binding affinity of this compound to the ATP-binding site of various RTKs.[8] Subsequent in vitro kinase assays would be necessary to validate any predicted inhibitory activity.

Antimicrobial Activity

The sulfonamide class of drugs has its origins in antibacterial agents that inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Standard antimicrobial susceptibility tests, such as determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains, would be required to assess this potential activity.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4-aminoacetophenone with benzenesulfonyl chloride.[3]

General Synthesis Scheme

Figure 3: General synthesis route for this compound.

Thorough characterization of the synthesized compound is critical for ensuring its purity and structural integrity before biological evaluation. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: As an indicator of purity.

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. The primary hypothesis centers on the inhibition of carbonic anhydrases, a well-established mode of action for the benzenesulfonamide class. The detailed experimental protocols outlined herein will enable researchers to systematically investigate this hypothesis, from initial in vitro enzyme inhibition assays to cellular target engagement and downstream pathway analysis.

Future research should focus on a broader screening against a panel of kinases and other potential targets to fully characterize the compound's pharmacological profile. In vivo studies in relevant animal models will be the ultimate step to translate these mechanistic insights into potential therapeutic applications. The exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26789–26804. [Link]

-

Al-Suhaimi, E. A., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(23), 5698. [Link]

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. [Link]

-

Hassan, A. S., Askar, A. A., & Al-Tamimi, A. M. S. (2019). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science, 24(6), 66-72. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. [Link]

-

Sharma, A., Sharma, P., Kumar, P., & Kumar, R. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. [Link]

-

Sharma, A., Sharma, P., Kumar, P., & Kumar, R. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed, 29601178. [Link]

-

de Farias, F. P., da Silva, A. C. G., de Lavor, É. M., Martins, T. L., de Castro, R. R., & de Lima, M. C. A. (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 22(11), 1835. [Link]

-

Akachukwu, C. O., O’Brien, P. J., & Xulu, B. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(20), 4785. [Link]

-

Akachukwu, C. O., O’Brien, P. J., & Xulu, B. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]

-

Akachukwu, C. O., O’Brien, P. J., & Xulu, B. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Odessa University Chemical Journal. [Link]

-

Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., & Garcia-Cervera, E. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11210–11227. [Link]

-

Maleki, A., Ghamari, N., & Kamal, P. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2110. [Link]

Sources

- 1. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 2. N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | 5317-87-3 | Benchchem [benchchem.com]

- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies with N-(4-acetylphenyl)benzenesulfonamide

Foreword: The Scientific Imperative for Rigorous In Vitro Profiling

In the landscape of contemporary drug discovery and development, the meticulous in vitro characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are built. It is in the controlled environment of the laboratory bench that we first unveil the biological potential of a molecule, interrogating its mechanisms of action, defining its potency and selectivity, and establishing a foundational dataset that will guide all subsequent preclinical and clinical development. This guide is dedicated to the comprehensive in vitro exploration of N-(4-acetylphenyl)benzenesulfonamide, a molecule of significant interest owing to its versatile benzenesulfonamide scaffold. While much of the existing literature focuses on its derivatives, this document will serve as a technical and strategic resource for researchers seeking to unlock the full therapeutic potential of the parent compound. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for critical thinking in the design and execution of robust in vitro studies.

Introduction to this compound: A Scaffold of Opportunity

This compound, with the chemical formula C₁₄H₁₃NO₃S, belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological activities.[1] The core structure, featuring a benzenesulfonamide moiety linked to an acetylphenyl group, presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets, while the acetylphenyl ring offers a site for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2]

Historically, sulfonamides were among the first effective chemotherapeutic agents and have since been developed to treat a wide range of conditions, including bacterial infections, cancer, and inflammation.[1] The versatility of the benzenesulfonamide scaffold lies in its ability to inhibit key enzymes such as carbonic anhydrases, cyclooxygenases, and dihydropteroate synthase.[1][3][4] this compound itself has been explored as a key intermediate in the synthesis of more complex molecules with demonstrated biological activities, including anticancer and anti-inflammatory properties.[5][6] This guide will provide the technical framework to systematically evaluate the intrinsic biological activities of this parent compound.

Foundational In Vitro Assays for Biological Characterization

A thorough in vitro evaluation of this compound should commence with a panel of foundational assays to assess its general cytotoxicity and potential as an enzyme inhibitor.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It provides a quantitative measure of the metabolic activity of a cell population, which in turn is an indicator of cell health and proliferation.[8]

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] This reduction is primarily carried out by the succinate dehydrogenase enzyme and is dependent on the activity of the mitochondrial respiratory chain.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[8]

-

Cell Seeding:

-

Culture the desired cancer or normal cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]

-

Add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[9][11]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620 nm.[7][9]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTT but no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Enzyme Inhibition Assays: A Focus on Carbonic Anhydrase

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][12] Dysregulation of CA activity is implicated in various diseases, including cancer.[13]

This colorimetric assay utilizes the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.[3] The presence of a CA inhibitor will reduce the rate of this reaction.

-

Reagent Preparation:

-

Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).[3]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

-

-

Assay Setup:

-

Pre-incubation:

-